molecular formula C5H4ClNO2 B1626179 3-Methylisoxazole-4-carbonyl chloride CAS No. 62348-18-9

3-Methylisoxazole-4-carbonyl chloride

Cat. No. B1626179
CAS RN: 62348-18-9
M. Wt: 145.54 g/mol
InChI Key: ABESPALKZKANIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylisoxazole-4-carbonyl chloride is a chemical compound with the empirical formula C5H4ClNO2 and a molecular weight of 145.54 g/mol . It belongs to the class of isoxazole-based amides.


Synthesis Analysis

The compound is synthesized by reacting 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with various aliphatic, aromatic, and heterocyclic amines. Spectroscopic data analysis confirms its structure. Notably, it has been evaluated for in vivo anti-inflammatory , ulcerogenic , and antimicrobial activity .

Scientific Research Applications

Synthesis and Structural Analysis

3-Methylisoxazole-4-carbonyl chloride is a key intermediate in various synthetic routes. Its application in the synthesis of related compounds like 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride has been demonstrated, showing practicality with high yield and low cost. The structure of the synthesized compounds is confirmed through techniques like IR, 1H-NMR, and MS (Su Wei-ke, 2008).

Applications in Organic Chemistry

The compound serves as a starting material in various organic reactions. For instance, its reaction with 1-Aryl-1H-1,2,3-Triazole-4-Carbonyl Chlorides/Isothiocyanates shows the formation of unique compounds without undergoing further rearrangement, demonstrating its stability and reactivity in organic synthesis (N. Pokhodylo & V. Matiychuk, 2011). Additionally, its versatility in forming various carboxamides and isoxazoles has been highlighted in the literature, offering a variety of applications in organic and medicinal chemistry (M. Martins et al., 2002).

Role in Controlled-Release Formulations

3-Methylisoxazole-4-carbonyl chloride derivatives have been explored for their potential in controlled-release formulations. Studies show that certain derivatives can release active agents in a controlled manner, indicating their potential use in the development of novel drug delivery systems (L. Tai et al., 2002).

Contribution to Bioactive Compound Synthesis

The compound is instrumental in synthesizing bioactive molecules, such as anti-inflammatory and antimicrobial agents. Its role in forming isoxazole-based amides, which exhibit significant biological activities, highlights its importance in the field of drug discovery and pharmacology (Sushama S. Kauthale et al., 2018).

Catalyst in Synthesis Processes

Its derivatives play a crucial role as intermediates or catalysts in various synthesis processes, paving the way for the development of novel compounds with potential applications across different scientific domains (H. Kromann et al., 2001).

Mechanism of Action

  • As an anti-inflammatory agent, it likely inhibits cyclooxygenase-2 (COX-2) enzyme, thereby reducing the production of inflammatory mediators such as prostaglandins .

Safety and Hazards

  • Toxicity : In silico studies suggest that derivatives of this compound exhibit good oral drug-like behavior and are non-toxic .

properties

IUPAC Name

3-methyl-1,2-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c1-3-4(5(6)8)2-9-7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABESPALKZKANIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543174
Record name 3-Methyl-1,2-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisoxazole-4-carbonyl chloride

CAS RN

62348-18-9
Record name 3-Methyl-1,2-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylisoxazole-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Methylisoxazole-4-carbonyl chloride
Reactant of Route 3
3-Methylisoxazole-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
3-Methylisoxazole-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
3-Methylisoxazole-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
3-Methylisoxazole-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.